molecular formula C6H9BrN2O B2890407 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1785612-33-0

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2890407
CAS No.: 1785612-33-0
M. Wt: 205.055
InChI Key: XWNGWKOEEGJNPV-UHFFFAOYSA-N
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Description

The compound “2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using intermediate derivatization methods (IDMs) . For instance, quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .

Scientific Research Applications

Proton Transfer and Chromophore Behavior

Research has shown compounds similar to "2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol" exhibit unique photochemical behaviors. For instance, studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine (PPP) reveal these compounds can undergo three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are key for understanding the photophysical properties of such molecules and have implications for designing materials with specific optical properties (Vetokhina et al., 2012).

Nanoparticle Synthesis

Another area of application is in the synthesis of nanoparticles. Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide have been utilized to create chalcogenolato-bridged dinuclear palladium(II) complexes, which serve as precursors for palladium chalcogenide nanoparticles. These nanoparticles have potential applications in catalysis and materials science, showcasing the versatility of bromopyrazol derivatives in nanotechnology (K. Sharma et al., 2015).

Ligand in Color Tuning

Compounds with a pyrazol framework have also been explored for their role in color tuning of luminescent materials. Specifically, the ancillary ligand in heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes has been found to significantly impact their emission properties. This has implications for the development of optoelectronic devices and organic light-emitting diodes (OLEDs), where precise control over emission color is crucial (Stagni et al., 2008).

Novel Heterocyclic Compounds Synthesis

Furthermore, "this compound" and its derivatives are key intermediates in synthesizing a wide range of novel heterocyclic compounds. These compounds have been extensively studied for their potential biological activities, including antimicrobial and antioxidant properties. This underscores the compound's significance in medicinal chemistry and drug design (Kariuki et al., 2022).

Electrocatalysis

The compound and its derivatives have been used in electrocatalytic reactions to synthesize various biologically active molecules. For example, electrochemically induced catalytic tandem Knoevenagel-Michael reactions have been applied to produce molecules like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting the role of these compounds in facilitating green chemistry approaches (Elinson et al., 2008).

Properties

IUPAC Name

2-(5-bromo-2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-9-5(2-3-10)4-6(7)8-9/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNGWKOEEGJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785612-33-0
Record name 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
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